molecular formula C14H18N4O4 B2400424 3-(1-(3-(3,5-Dimethylisoxazol-4-yl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione CAS No. 2034310-37-5

3-(1-(3-(3,5-Dimethylisoxazol-4-yl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione

Cat. No.: B2400424
CAS No.: 2034310-37-5
M. Wt: 306.322
InChI Key: RLODZYBHKMYIKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-(3-(3,5-Dimethylisoxazol-4-yl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione is a heterocyclic compound featuring an imidazolidine-2,4-dione core fused with an azetidine ring and a 3,5-dimethylisoxazole-propanoyl substituent.

Properties

IUPAC Name

3-[1-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]azetidin-3-yl]imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O4/c1-8-11(9(2)22-16-8)3-4-12(19)17-6-10(7-17)18-13(20)5-15-14(18)21/h10H,3-7H2,1-2H3,(H,15,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLODZYBHKMYIKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)N2CC(C2)N3C(=O)CNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(1-(3-(3,5-Dimethylisoxazol-4-yl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and neurodegenerative diseases. This article reviews the biological activities associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound consists of several functional groups that contribute to its biological activity:

  • Azetidine ring : Provides structural rigidity and potential interaction sites.
  • Imidazolidine moiety : Implicated in various biological interactions.
  • Dimethylisoxazole group : Known for its role in modulating biological pathways.

Anticancer Properties

  • Mechanism of Action :
    • The compound has been studied for its ability to inhibit key proteins involved in cancer progression, such as BRD4 (Bromodomain-containing protein 4). Inhibitors of BRD4 have shown promise in targeting specific breast cancer subtypes, particularly triple-negative breast cancer (TNBC) .
    • It also demonstrates a moderate inhibitory effect on PARP1 (Poly (ADP-ribose) polymerase 1), which is crucial for DNA repair mechanisms in cancer cells .
  • Cell Line Studies :
    • In vitro studies have shown that the compound can induce apoptosis in breast cancer cell lines by modulating pathways related to cell cycle arrest and DNA damage response. For instance, it has been observed to upregulate γ-H2AX and c-MYC expression, leading to increased DNA damage .

Neuroprotective Effects

  • BACE Inhibition :
    • The compound has been linked to the inhibition of BACE (β-secretase), an enzyme involved in the pathogenesis of Alzheimer's disease. By inhibiting BACE activity, it may reduce amyloid-beta peptide accumulation, which is a hallmark of Alzheimer's pathology .
    • The potential neuroprotective effects are attributed to the compound's ability to modulate oxidative stress pathways and improve neuronal survival .
  • Toxicological Evaluations :
    • Toxicological studies indicate that the compound exhibits a favorable safety profile at therapeutic doses, making it a candidate for further development in treating neurodegenerative disorders .

Table 1: Biological Activity Summary

Activity TypeTargetEffectReference
AnticancerBRD4Inhibition (IC50 = 0.237 μM)
AnticancerPARP1Moderate inhibition (IC50 = 4.289 μM)
NeuroprotectiveBACEInhibition observed
ToxicityGeneralFavorable safety profile

Case Studies

  • Case Study on Breast Cancer :
    A study evaluated the effects of this compound on MCF-7 and TNBC cell lines, demonstrating significant anti-proliferative activity. The results indicated that treatment with the compound led to cell cycle arrest at the G1 phase and reduced colony formation capabilities of cancer cells .
  • Neurodegenerative Disease Model :
    In a rat model of Alzheimer's disease, administration of the compound resulted in decreased levels of amyloid-beta plaques and improved cognitive function, supporting its potential as a therapeutic agent for neurodegenerative diseases .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that derivatives of isoxazole can inhibit key enzymes involved in cancer cell proliferation. The azetidine and imidazolidine rings may contribute to binding affinity with target proteins associated with tumor growth.

  • Mechanism of Action : Compounds like this may act as inhibitors of thymidylate synthase, an enzyme critical for DNA synthesis in cancer cells. In vitro studies have demonstrated IC50 values ranging from 0.47 to 1.4 µM against various cancer cell lines .
  • Case Studies :
    • A study by Selvaraj et al. synthesized several derivatives based on the oxadiazole structure, which showed moderate to severe inhibitory effects against microbial and cancer cell lines .
    • Another investigation highlighted the anticancer efficacy of compounds containing the isoxazole moiety, emphasizing their potential as dual-action agents targeting both microbial infections and cancer .

Antimicrobial Properties

The compound's structural characteristics suggest capabilities for antimicrobial activity as well. The lipophilic nature of the isoxazole ring enhances its ability to penetrate bacterial membranes.

  • Research Findings : Several studies have reported that derivatives containing isoxazole exhibit broad-spectrum antimicrobial activity against bacteria and fungi. For example, compounds derived from 1,3,4-oxadiazole frameworks have been shown to possess potent antimicrobial effects in both in vitro and in vivo models .
  • Clinical Relevance : The dual functionality as an antimicrobial and anticancer agent makes this compound particularly valuable in treating co-infections in cancer patients, where conventional treatments may fail due to resistance.

Synthesis and Characterization

The synthesis of 3-(1-(3-(3,5-Dimethylisoxazol-4-yl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds.

Potential Applications

Given its promising biological activities, this compound could have several applications:

  • Pharmaceutical Development : As a lead compound for developing new anticancer or antimicrobial drugs.
  • Research Tool : To study biological pathways involving thymidylate synthase or other related enzymes.
  • Combination Therapy : Potential use in combination therapies for enhanced efficacy against resistant strains of pathogens or synergistic effects in cancer treatment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Flavor Chemistry

S6821 (3-(1-((3,5-Dimethylisoxazol-4-yl)methyl)-1H-pyrazol-4-yl)-1-(3-hydroxybenzyl)imidazolidine-2,4-dione)

  • Core Structure: Shares the imidazolidine-2,4-dione moiety but replaces the azetidine-propanoyl group with a pyrazole-methyl-isoxazole and hydroxybenzyl substituent.
  • Regulatory Status : Evaluated by EFSA and WHO, with dietary exposure thresholds established for Class III flavoring agents .

S7958 (5,5-Dimethyl variant of S6821)

  • Key Difference : Incorporates a 5,5-dimethyl group on the imidazolidine-dione ring, enhancing metabolic stability.
Agrochemical Derivatives with Dione Cores

Procymidone and Vinclozolin

  • Core Structure : 3,5-Dichlorophenyl-substituted diones (imidazolidine or oxazolidine).
  • Applications : Fungicides with broad-spectrum activity.
  • Toxicity : Both compounds exhibit endocrine-disrupting effects, unlike the target compound, which lacks halogenated aryl groups .

Imazapyr and Imazaquin

  • Core Structure: Imidazolinone-dione hybrids.
  • Applications : Herbicides targeting acetolactate synthase (ALS).

Functional Group Analysis

Compound Key Functional Groups Biological/Toxicological Impact
Target Compound Imidazolidine-2,4-dione, azetidine, 3,5-dimethylisoxazole Potential metabolic stability; unknown toxicity
S6821/S7958 Pyrazole, hydroxybenzyl, methyl-isoxazole Low toxicity; bitter-modifying flavor activity
Procymidone/Vinclozolin 3,5-Dichlorophenyl, dione Endocrine disruption; environmental persistence
I-6373 (Ethyl benzoate derivative) Phenethylthio, methylisoxazole Unreported bioactivity; structural similarity

Pharmacological and Toxicological Profiles

  • Metabolism: The azetidine-propanoyl group may undergo hydrolysis or cytochrome P450-mediated oxidation, similar to S7958’s dimethyl stabilization .
  • Regulatory Gaps: No subchronic or carcinogenicity data exist for the target compound, whereas S6821/S7958 have been extensively evaluated .

Regulatory and Industrial Status

  • Flavoring Agents : S6821 and S7958 are approved under FEMA GRAS and EFSA guidelines, with dietary exposures capped at 90 µg/person/day for Class III substances .

Q & A

Q. What are the optimized synthetic routes for 3-(1-(3-(3,5-Dimethylisoxazol-4-yl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole or isoxazole ring. For example, hydrazine may react with β-diketones to generate pyrazole intermediates . Subsequent steps include coupling with azetidine and imidazolidine-dione moieties. Reaction conditions (e.g., reflux in ethanol, sodium carbonate as a base) are critical for yield optimization . Intermediates are characterized via 1H/13C NMR (e.g., δ7.2–7.8 ppm for aromatic protons) and HRMS for molecular weight confirmation . Purification often employs column chromatography or recrystallization.

Q. Which spectroscopic techniques are essential for structural validation of this compound and its analogs?

  • Methodological Answer :
  • FT-IR : Identifies functional groups (e.g., ν(C=O) at 1674–1731 cm⁻¹ for carbonyl groups in imidazolidine-dione and propanoyl moieties) .
  • NMR : 1H NMR distinguishes azetidine protons (δ3.5–4.5 ppm) and imidazolidine NH signals (δ6.1–6.5 ppm). 13C NMR confirms carbonyl carbons at ~170–180 ppm .
  • Mass Spectrometry (MS) : HRMS provides exact mass (e.g., [M+H]+ for C18H17F2N3O3S: 393.4 g/mol) .

Q. How is purity assessed for this compound in preclinical studies?

  • Methodological Answer : HPLC/UV is the gold standard, with a purity threshold of ≥99% for research-grade material. Mobile phases often use acetonitrile/water gradients, and detection at 254 nm ensures minimal impurities .

Advanced Research Questions

Q. How can researchers design analogs to explore structure-activity relationships (SAR) for biological targets?

  • Methodological Answer :
  • Core Modifications : Vary substituents on the isoxazole (e.g., 3,5-dimethyl to halogenated groups) or imidazolidine-dione (e.g., alkyl vs. aryl substitutions) .
  • Synthetic Strategies : Use parallel synthesis or click chemistry for diversification. For example, replace the azetidine ring with piperidine to study steric effects .
  • Biological Testing : Screen analogs in assays like antimicrobial disk diffusion (e.g., inhibition zones against E. coli) or enzyme inhibition (IC50 determinations) .

Q. What mechanistic insights explain discrepancies in reaction yields during azetidine coupling?

  • Methodological Answer : Low yields may arise from steric hindrance at the azetidine C3 position. Computational modeling (e.g., DFT) can predict transition-state geometries. Experimental validation includes:
  • Kinetic Studies : Monitor reaction progress via TLC or in situ IR.
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2) to stabilize intermediates .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) may improve solubility of bulky intermediates .

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved for structurally similar derivatives?

  • Methodological Answer :
  • 2D NMR : Use HSQC and HMBC to correlate ambiguous protons/carbons (e.g., distinguishing azetidine vs. imidazolidine NH groups) .
  • X-ray Crystallography : Resolve absolute configuration for chiral centers (e.g., R-configuration at imidazolidine C5) .
  • Isotopic Labeling : Introduce deuterium at reactive sites to simplify splitting patterns .

Q. What experimental designs are optimal for evaluating the compound’s environmental fate or ecotoxicological impact?

  • Methodological Answer : Adopt a tiered approach:
  • Phase 1 (Lab) : Measure hydrolysis half-life (pH 7.4, 25°C) and photodegradation under UV light .
  • Phase 2 (Microcosm) : Assess biodegradation in soil/water systems using LC-MS/MS to track metabolite formation .
  • Phase 3 (In Vivo) : Use model organisms (e.g., Daphnia magna) for acute toxicity (LC50) and genotoxicity (Comet assay) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.